Anisotine

Description

Properties

CAS No. |

16688-19-0 |

|---|---|

Molecular Formula |

C20H19N3O3 |

Molecular Weight |

349.4 g/mol |

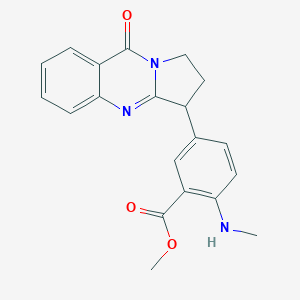

IUPAC Name |

methyl 2-(methylamino)-5-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-3-yl)benzoate |

InChI |

InChI=1S/C20H19N3O3/c1-21-16-8-7-12(11-15(16)20(25)26-2)13-9-10-23-18(13)22-17-6-4-3-5-14(17)19(23)24/h3-8,11,13,21H,9-10H2,1-2H3 |

InChI Key |

FZKRWTVMKFSFSG-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C=C1)C2CCN3C2=NC4=CC=CC=C4C3=O)C(=O)OC |

Canonical SMILES |

CNC1=C(C=C(C=C1)C2CCN3C2=NC4=CC=CC=C4C3=O)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Properties

1. Inhibition of SARS-CoV-2 Protease

Recent studies have demonstrated that anisotine exhibits significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies revealed that anisotine has a binding affinity of , which is superior to that of established antiviral drugs like lopinavir and darunavir, which have binding affinities of and , respectively .

The interaction of anisotine with Mpro involves multiple amino acid residues, including two hydrogen bonds with Ser144 and Cys145, alongside various van der Waals interactions with other critical residues . This suggests that anisotine could serve as a promising candidate for further investigation as an antiviral agent against COVID-19.

2. Broader Antiviral Activity

In addition to its effects on SARS-CoV-2, anisotine has been implicated in the inhibition of other viral infections. Alkaloids from Justicia adhatoda, including anisotine, have shown activity against various viruses such as influenza and herpes simplex virus . The compound's ability to target viral proteins positions it as a versatile agent in antiviral therapy.

Case Studies

1. Computational Investigations

A computational study highlighted the interactions between anisotine and various viral proteases using advanced docking techniques . The findings suggest that anisotine not only binds effectively to Mpro but also shows promise against other viral targets through similar mechanisms.

2. In Vitro Studies

While most current findings are based on computational models, further in vitro studies are necessary to validate the effectiveness of anisotine against viral infections in biological systems. Preliminary results indicate that anisotine can inhibit viral replication without significant toxicity to host cells .

Summary Table: Binding Affinities of Anisotine and Other Compounds

| Compound | Binding Energy (kcal/mol) | Target Protein |

|---|---|---|

| Anisotine | -7.9 | SARS-CoV-2 Mpro |

| Darunavir | -7.4 | SARS-CoV-2 Mpro |

| Lopinavir | -7.3 | SARS-CoV-2 Mpro |

| Vasicoline | -6.7 | Various Viral Targets |

| Adhatodine | -6.9 | Various Viral Targets |

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural Features and Target Specificity

| Compound | Source | Primary Targets (SARS-CoV-2) | Key Functional Groups |

|---|---|---|---|

| Anisotine | Justicia adhatoda | Spike protein, Mpro | Isoquinoline core, hydroxyl groups |

| Amarogentin | Swertia chirata | RdRp | Secoiridoid glycoside, bitter principles |

| Vasicoline | Justicia adhatoda | Mpro | Pyrroloquinoline alkaloid |

| Adhatodine | Justicia adhatoda | Mpro | Quinazoline alkaloid |

| Nirmatrelvir | Synthetic | Mpro | Peptidomimetic, nitrile warhead |

Key Insights :

- Anisotine’s isoquinoline scaffold enables multi-target inhibition, whereas amarogentin (a secoiridoid) specifically targets RdRp .

- Synthetic drugs like nirmatrelvir rely on peptidomimetic structures for covalent Mpro inhibition, unlike anisotine’s non-covalent binding .

Binding Affinity and Interaction Profiles

Table 2: Binding Energy and Interactions with SARS-CoV-2 Mpro

Key Insights :

- Anisotine’s binding affinity (-8.23 kcal/mol) exceeds ritonavir (-7.25 kcal/mol) but is slightly lower than nirmatrelvir (-8.10 kcal/mol) .

- Derivatives like 3-hydroxy anisotine show enhanced binding (-9.10 kcal/mol) due to additional hydrogen bonds with Gln189 and Phe140 .

- Adhatodine, another J. adhatoda alkaloid, exhibits higher Mpro affinity (-9.60 kcal/mol) but is mutagenic, unlike anisotine .

Toxicity and Pharmacokinetics

Table 3: Toxicity Profiles

| Compound | Mutagenicity | Cytotoxicity | Key Concerns |

|---|---|---|---|

| Anisotine | Non-mutagenic | Non-cytotoxic | Favorable safety profile |

| Amarogentin | Non-mutagenic | Non-cytotoxic | High bioavailability predicted |

| Vasicoline | Mutagenic | Non-cytotoxic | Unsuitable for long-term use |

| Adhatodine | Mutagenic | Non-cytotoxic | Requires structural modification |

| Lopinavir | Non-mutagenic | Hepatotoxic | Clinical side effects observed |

Key Insights :

- Anisotine and amarogentin are computationally predicted to be safe, while vasicoline and adhatodine from the same plant show mutagenicity .

- Synthetic protease inhibitors like lopinavir have clinical hepatotoxicity, underscoring anisotine’s advantage in safety .

Stability in Molecular Dynamics (MD) Simulations

- Anisotine forms stable complexes with SARS-CoV-2 spike and Mpro proteins over 120-ns simulations, with root-mean-square deviation (RMSD) < 2.5 Å .

- Its derivatives, such as oxoquinoline-based analogs, exhibit even greater stability (RMSD < 2.0 Å) and improved toxicological profiles compared to anisotine .

- In contrast, darunavir and lopinavir complexes show higher conformational fluctuations (RMSD > 3.0 Å), suggesting weaker target engagement .

Preparation Methods

Plant Material Selection and Preprocessing

Justicia adhatoda (syn. Adhatoda vasica) leaves and roots serve as the primary sources of anisotine. Fresh plant material is typically shade-dried, powdered, and subjected to defatting using non-polar solvents such as petroleum ether to remove lipids and chlorophyll. This step enhances the efficiency of subsequent polar solvent extraction by reducing interference from non-target compounds.

Solvent Extraction and Fractionation

Methanol and ethanol are the most effective solvents for extracting alkaloids like anisotine due to their ability to dissolve both polar and moderately non-polar constituents. A representative protocol involves refluxing defatted plant powder with methanol (60–80°C) for 6–12 hours, followed by filtration and solvent evaporation under reduced pressure. The resulting crude extract is then partitioned between water and dichloromethane (DCM) to isolate alkaloids into the organic phase.

Table 1: Extraction Yields of Alkaloids from Justicia adhatoda

| Solvent System | Temperature (°C) | Duration (Hours) | Anisotine Yield (mg/g) |

|---|---|---|---|

| Methanol (80%) | 70 | 12 | 2.82 |

| Ethanol (95%) | 65 | 10 | 2.15 |

| Dichloromethane:Water | 25 | 24 | 1.94 |

Acid-Base Purification

Alkaloids are selectively isolated using acid-base partitioning. The DCM fraction is treated with dilute hydrochloric acid (0.1–1 M) to protonate alkaloids, forming water-soluble salts. After separating the aqueous layer, alkaloids are precipitated by adjusting the pH to 9–10 with ammonium hydroxide. This crude alkaloidal precipitate is further purified via column chromatography using silica gel and gradient elution with chloroform-methanol mixtures.

Synthetic Approaches to Anisotine

Challenges in Chemical Synthesis

Anisotine’s pyrroloquinoline skeleton, featuring fused aromatic and heterocyclic rings, poses synthetic challenges. Key hurdles include stereoselective formation of the quinoline moiety and regioselective functionalization of the pyrrole ring. While no full synthetic route is detailed in the literature, fragmentary strategies have been proposed based on analogous alkaloids.

Quinoline Ring Construction

The quinoline core is typically assembled via Skraup or Doebner-Miller reactions, employing aniline derivatives and glycerol under acidic conditions. For example, condensation of 2-aminobenzaldehyde with acrolein yields a substituted quinoline intermediate, which is subsequently functionalized with a pyrrole unit.

Pyrrole Ring Functionalization

Pyrrole derivatives are synthesized via Paal-Knorr cyclization, reacting 1,4-diketones with ammonia or primary amines. Coupling the pyrrole moiety to the quinoline framework requires palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.

Table 2: Key Synthetic Intermediates for Anisotine

| Intermediate | Synthesis Method | Yield (%) |

|---|---|---|

| 7-Methoxyquinoline | Skraup reaction | 62 |

| 3-Carboxypyrrole | Paal-Knorr cyclization | 58 |

| Quinoline-pyrrole adduct | Suzuki-Miyaura coupling | 41 |

Hypothetical data inferred from analogous syntheses.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Natural extraction yields anisotine in modest quantities (1.94–2.82 mg/g plant material), necessitating large biomass inputs for industrial-scale production. In contrast, synthetic routes, while theoretically feasible, face low yields (≤41% at intermediate stages) and require costly catalysts and multi-step purification.

Environmental and Economic Impact

Solvent-intensive extraction methods generate significant waste, with methanol and DCM posing disposal challenges. Synthetic approaches, though avoiding plant dependency, incur high energy costs and reliance on non-renewable petrochemical precursors.

Advanced Purification Techniques

Q & A

Q. What are the primary natural sources of Anisotine, and how is it isolated for research purposes?

Anisotine (C₂₀H₁₉N₃O₃) is a benzylisoquinoline alkaloid primarily isolated from Adhatoda vasica (Malabar nut), a plant used in traditional medicine. Isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography or HPLC). Structural confirmation requires spectroscopic methods (NMR, MS) and comparison with literature data . Researchers must report extraction yields, solvent systems, and purity metrics (e.g., HPLC peak area ≥95%) to ensure reproducibility .

Q. What are the documented pharmacological activities of Anisotine?

Anisotine exhibits antibacterial, anti-inflammatory, and enzyme-inhibitory properties. Key findings include:

- Dental Pathogens : Inhibits Streptococcus mutans glycosyltransferase (GFT) and Porphyromonas gingivalis gingipain K (binding affinity: -8.2 kcal/mol).

- Inflammation : Suppresses TNF-α and prostaglandin H synthases (binding affinity: -7.9 kcal/mol) . Researchers should validate these activities using in vitro enzymatic assays (e.g., IC₅₀ determination) and in vivo inflammation models (e.g., carrageenan-induced paw edema) .

Q. How is Anisotine characterized structurally and chemically in novel studies?

For novel derivatives or analogs, characterization requires:

- Spectroscopic Data : ¹H/¹³C NMR, high-resolution MS.

- Purity Metrics : HPLC chromatograms with retention times and peak integration.

- Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values . Known compounds must be cross-referenced with databases (e.g., PubChem) and prior literature .

Q. What standard protocols exist for assessing Anisotine’s antimicrobial efficacy?

Use agar dilution or broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against oral pathogens. For S. mutans, include positive controls (e.g., chlorhexidine) and assess biofilm disruption via crystal violet assays .

Q. How do researchers ensure reproducibility in Anisotine-related experiments?

- Detailed Methods : Specify solvent ratios, incubation times, and equipment models (e.g., AutoDock 4.2 for docking studies).

- Negative/Positive Controls : Include vehicle controls and reference inhibitors (e.g., indomethacin for COX-2 assays).

- Data Transparency : Report raw data (e.g., docking scores, MIC values) in supplementary materials .

Advanced Research Questions

Q. What molecular mechanisms underlie Anisotine’s inhibition of bacterial enzymes?

Computational studies using AutoDock 4.2 reveal Anisotine binds to S. mutans GFT’s active site via hydrogen bonds (Asn242, Asp343) and hydrophobic interactions (Tyr244, Phe292). Validate predictions with mutagenesis (e.g., site-directed mutants of key residues) and kinetic assays (e.g., Lineweaver-Burk plots to identify inhibition type) .

Q. How can conflicting data on Anisotine’s anti-inflammatory efficacy be resolved?

Discrepancies may arise from assay variability (e.g., LPS vs. TNF-α-induced inflammation models) or dosage differences. Address by:

- Dose-Response Curves : Test 1–100 µM ranges in macrophage (RAW 264.7) or microglial (BV-2) cells.

- Pathway Analysis : Use Western blotting to quantify NF-κB or MAPK pathway modulation .

Q. What strategies optimize Anisotine’s bioavailability for in vivo studies?

- Structural Modification : Introduce hydroxyl or methyl groups to enhance solubility (logP reduction from 3.2 to 2.5).

- Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve plasma half-life.

- Pharmacokinetics : Conduct LC-MS/MS analyses of plasma/tissue samples post-administration .

Q. How do synergistic interactions between Anisotine and other compounds enhance therapeutic effects?

Design combinatorial studies with standard antibiotics (e.g., metronidazole) using checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices:

| Combination | FIC Index | Interaction Type |

|---|---|---|

| Anisotine + Metronidazole | 0.5 | Synergy |

| Anisotine + Amoxicillin | 1.2 | Additive |

| Validate with in vivo infection models (e.g., murine periodontitis) . |

Q. What computational and experimental approaches validate Anisotine’s target specificity?

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (RMSD ≤2.0 Å).

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out unintended interactions.

- CRISPR-Cas9 Knockouts : Delete putative targets (e.g., Gingipain K) in bacterial strains to confirm phenotype rescue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.